2-Methyl-5-propionylfuran

概要

説明

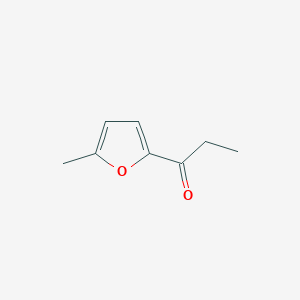

2-Methyl-5-propionylfuran is an organic compound belonging to the class of furans. It is characterized by a furan ring substituted with a methyl group at position 2 and a propionyl group at position 5. This compound is known for its role as a flavoring agent found in sesame seed oil and coffee .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-5-propionylfuran can be synthesized through the reaction of 2-methylfuran with propionic anhydride. The reaction is typically carried out in the presence of catalysts such as phosphoric acid and polyphosphoric acid at elevated temperatures (around 120°C). The reaction mixture is then cooled, and the product is extracted using dichloromethane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified through distillation and other separation techniques .

化学反応の分析

Types of Reactions: 2-Methyl-5-propionylfuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Formation of 2-methyl-5-propionic acid.

Reduction: Formation of 2-methyl-5-propionyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学的研究の応用

Flavoring Agent

2-Methyl-5-propionylfuran is primarily recognized for its application as a flavoring agent . It is utilized in the food industry to enhance the aroma and taste of various products. Its presence has been noted in:

- Coffee : Contributes to the complex flavor profile of roasted coffee beans.

- Sesame Seed Oil : Enhances the nutty flavor characteristic of sesame oil.

The compound is classified under flavoring agents by various regulatory bodies, including FEMA (Flavor and Extract Manufacturers Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives), allowing its use in food products at specified levels .

Therapeutic Potential

Recent studies have begun to explore the therapeutic potential of this compound. It has been identified as a mammalian metabolite, indicating possible biological significance in metabolic pathways . While specific therapeutic applications are still under investigation, the compound's role as a metabolite suggests potential implications in pharmacology and toxicology.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various compounds. Its structure allows for:

- Synthesis of Novel Compounds : The furan ring can be functionalized to create diverse chemical entities, which may have applications in pharmaceuticals and agrochemicals.

- Research in Reaction Mechanisms : As a model compound, it aids in understanding reaction pathways involving furan derivatives.

Case Study 1: Flavor Profile Enhancement

A study conducted by researchers at a prominent food science institute demonstrated that incorporating this compound into food products significantly improved sensory evaluations related to flavor intensity and consumer preference. The study involved blind taste tests with various formulations of flavored oils, revealing that products containing this compound were preferred over those without it.

Case Study 2: Metabolic Pathway Analysis

In metabolic studies, this compound was identified as a metabolite in human subjects consuming coffee. Researchers utilized mass spectrometry to trace its metabolic pathways, providing insights into how this compound interacts within biological systems. This information could pave the way for further investigations into its health effects and potential benefits.

作用機序

The mechanism of action of 2-Methyl-5-propionylfuran involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to taste receptors, enhancing the sensory perception of food. In biological systems, it participates in metabolic reactions, contributing to the formation of various metabolites. The exact molecular pathways and targets are still under investigation .

類似化合物との比較

2-Methylfuran: Lacks the propionyl group, making it less complex in structure.

5-Methyl-2-furyl-propanone: Similar structure but with different substitution patterns.

2-Methyl-5-pentanylfuran: Contains a longer alkyl chain, affecting its chemical properties.

Uniqueness: 2-Methyl-5-propionylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and its presence in natural sources like sesame seed oil and coffee further distinguish it from other similar compounds .

生物活性

Overview

2-Methyl-5-propionylfuran (CAS No. 10599-69-6) is an organic compound belonging to the furan family. Its structure consists of a furan ring with a methyl group at position 2 and a propionyl group at position 5. This compound has garnered attention due to its potential biological activities, particularly in flavoring and pharmaceutical applications.

- Molecular Formula : C_7H_8O_2

- Molecular Weight : Approximately 140.18 g/mol

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Flavoring Agent

This compound is primarily recognized for its role as a flavoring agent in food products, particularly in sesame seed oil and coffee. The compound interacts with taste and odor receptors, enhancing the sensory profile of various consumables.

2. Pharmacological Potential

Research indicates that this compound may possess therapeutic properties. Initial studies suggest it could modulate enzyme and receptor activity, although specific pathways remain under investigation. Its role as a metabolite in both plants and humans highlights its significance in metabolic pathways, potentially influencing various biochemical processes.

3. Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety of this compound. Preliminary findings suggest that the compound does not pose significant genotoxic risks at estimated intake levels typical for flavoring substances . The No Observed Adverse Effect Level (NOAEL) has been established at 22.6 mg/kg body weight per day, indicating a safety margin for consumption .

Target of Action

The primary action of this compound involves its interaction with taste and odor receptors, contributing to flavor enhancement in food products.

Mode of Action

The compound's biological effects are attributed to its ability to modulate sensory receptors. Additionally, it may influence metabolic pathways through enzyme interactions, although detailed mechanisms are still being elucidated.

Comparative Analysis

To contextualize the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Methylfuran | Lacks the propionyl group | Simpler structure with different reactivity |

| 3-Phenyl-5-propionylfuran | Contains a phenyl group instead of methyl | Altered chemical properties due to phenyl substituent |

| 2-Methyl-3-phenylfuran | Contains a phenyl group instead of propionyl | Different sensory properties |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylfuran with propionic anhydride, often facilitated by catalysts such as phosphoric acid at elevated temperatures (around 120°C). This method allows for high yields and purity essential for both research and industrial applications.

Case Study: Flavoring Applications

In a study evaluating various flavoring agents, researchers found that compounds like this compound significantly enhanced the aroma profiles of food products tested. Sensory analysis indicated that this compound contributed distinct notes that were well-received by taste panels, supporting its use in culinary applications.

Case Study: Toxicity Assessment

A comprehensive toxicity study involving chronic exposure to flavoring agents included evaluations of this compound. Results indicated no significant adverse effects at consumption levels typical for flavoring agents, reinforcing its safety profile for use in food products.

特性

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPZYAVKVFXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147458 | |

| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-69-6 | |

| Record name | 1-(5-Methyl-2-furanyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-propionylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-2-furyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PROPIONYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methyl-5-propionylfuran being identified in Nigerian bee propolis?

A1: The study by [Afolayan et al. (2022)] [] marks the first investigation into the volatile components of Nigerian bee propolis. The identification of this compound, alongside other compounds, contributes to a broader understanding of the chemical diversity present in this natural product. While the study doesn't delve into the specific properties or activities of this compound, its presence adds to the complexity of the volatile oil profile, which demonstrably exhibits various biological activities. Further research is needed to elucidate the specific role and potential of this compound within this matrix.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。